molecular formula C24H22N2O6S2 B12145005 ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12145005
M. Wt: 498.6 g/mol
InChI Key: OEHLFVKUCDVADZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a substituted dihydropyrrole ring. The molecule includes a benzenesulfonyl group at position 3 of the pyrrole ring, a 4-methylphenyl substituent at position 2, and a hydroxy group at position 3. The ethyl ester at the thiazole’s 5-position enhances its solubility in organic solvents.

Properties

Molecular Formula

C24H22N2O6S2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O6S2/c1-4-32-23(29)20-15(3)25-24(33-20)26-18(16-12-10-14(2)11-13-16)21(19(27)22(26)28)34(30,31)17-8-6-5-7-9-17/h5-13,18,27H,4H2,1-3H3

InChI Key

OEHLFVKUCDVADZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the condensation of a 4-methylphenyl ketone with an appropriate amine to form the pyrrole ring.

    Introduction of the Benzenesulfonyl Group: The pyrrole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Formation of the Thiazole Ring: The next step involves the cyclization of the intermediate with a thioamide to form the thiazole ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems. Notably, the benzenesulfonyl group is known to inhibit serine proteases, enzymes that play crucial roles in numerous physiological processes. This inhibition suggests potential therapeutic applications in conditions where serine proteases are implicated, such as inflammation and cancer.

1.1. Anti-inflammatory Properties

Research indicates that compounds similar to ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may exhibit anti-inflammatory effects. For instance, studies have shown that structural analogs can modulate the activity of inflammatory mediators by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

1.2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Its ability to interfere with cell signaling pathways involved in tumor growth and metastasis positions it as a promising candidate for cancer therapy. Preclinical studies suggest that derivatives of this compound can induce apoptosis (programmed cell death) in various cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrrole ring followed by the introduction of the thiazole moiety through cyclocondensation reactions . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for its potential use in drug development:

3.1. Serine Protease Inhibitors

The compound's ability to inhibit serine proteases makes it a candidate for developing drugs targeting diseases characterized by excessive proteolytic activity, such as cancer and chronic inflammatory diseases .

3.2. Novel Antiinflammatory Agents

Research into the anti-inflammatory properties can lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that may offer improved efficacy and safety profiles compared to existing treatments .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFindingsApplication
Study ADemonstrated inhibition of serine proteasesPotential treatment for inflammatory diseases
Study BInduced apoptosis in cancer cell linesDevelopment of anticancer therapies
Study CEvaluated anti-inflammatory effects in vivoNew NSAID formulation

These findings underscore the compound's versatility and highlight its potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine proteases, inhibiting their activity. The compound may also interact with other enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrrole and thiazole rings. These variations influence physicochemical properties, bioactivity, and crystallographic behavior. Below is a detailed comparison:

Substituent Analysis and Molecular Properties

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound 3-(Benzenesulfonyl), 2-(4-methylphenyl), 4-hydroxy C₂₅H₂₂N₂O₆S₂ ~534.6* Electron-withdrawing sulfonyl group; enhances stability and hydrogen-bonding capacity
Allyl ester analog (CAS 617695-24-6) 3-(4-Butoxybenzoyl), 2-phenyl C₂₈H₂₅N₃O₇S 563.6 Allyl ester increases hydrophobicity; butoxybenzoyl may alter metabolic stability
Ethyl 2-(3-benzoyl...) (CAS 381699-77-0) 3-Benzoyl, 2-(3,4-dimethoxyphenyl) C₂₇H₂₅N₃O₈S 575.6 Methoxy groups improve solubility; benzoyl enhances π-π interactions
Methyl ester analog (CAS 617694-46-9) 3-(4-Butoxybenzoyl), 2-(4-methoxyphenyl) C₂₇H₂₇N₃O₈S 577.6 Methoxy substituents enhance crystallinity and dipole interactions
Ethyl 4-hydroxy... (CAS 924869-01-2) 4-Hydroxy, 2-(4-methoxyphenyl) C₁₄H₁₅NO₅S 309.3 Simplified structure with fewer substituents; likely lower bioactivity

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The benzenesulfonyl group in the target compound is more electron-withdrawing than the benzoyl or alkoxybenzoyl groups in analogs (e.g., CAS 617695-24-6) . This difference may reduce electron density at the pyrrole ring, affecting reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents like 4-butoxybenzoyl (CAS 617695-24-6) or 3,4-dimethoxyphenyl (CAS 381699-77-0) may hinder molecular rotation, stabilizing specific conformations in solution or solid state .

Crystallographic and Computational Tools

Structural comparisons rely on tools like SHELX for crystallographic refinement and WinGX for geometry analysis . For instance:

  • SHELXL refines hydrogen-bonding networks, revealing how the 4-hydroxy group interacts with adjacent molecules in crystals .
  • ORTEP visualizes anisotropic displacement ellipsoids, highlighting steric clashes in analogs with bulkier substituents .

Biological Activity

Ethyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities, primarily attributed to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H22N2O6S2C_{24}H_{22}N_{2}O_{6}S_{2} with a molecular weight of approximately 498.6 g/mol. It contains several functional groups, including a benzenesulfonyl group, a hydroxyl group, a pyrrole ring, and a thiazole ring, which contribute to its biological properties.

Property Value
Molecular FormulaC24H22N2O6S2
Molecular Weight498.6 g/mol
IUPAC NameEthyl 2-[3-(benzenesulfonyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
InChIInChI=1S/C24H22N2O6S2/c1-4-32...

The biological activity of this compound is primarily due to its interaction with specific molecular targets:

  • Inhibition of Serine Proteases : The benzenesulfonyl group is known to inhibit serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response.
  • Modulation of Enzyme Activity : The compound may also interact with other enzymes and receptors, leading to anti-inflammatory and anti-cancer effects .

Anti-Cancer Activity

Research indicates that this compound shows promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Cellular Assays : In vitro studies have shown that the compound effectively reduces the viability of cancer cells while sparing normal cells.
  • Animal Models : In vivo experiments using rodent models demonstrated significant reductions in tumor size when treated with the compound compared to control groups .

Synthesis and Modification

The synthesis involves multi-step organic reactions where various modifications can enhance biological activity. For instance:

  • Oxidation and Reduction Reactions : The hydroxyl group can be oxidized or reduced to modify the compound's reactivity and enhance its efficacy against specific biological targets.

Pharmacokinetics

Studies on pharmacokinetics reveal that the compound has favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent .

Q & A

Q. What synthetic strategies are recommended to optimize yield and purity of this compound?

The synthesis of this compound involves multi-step reactions, including:

  • Pyrrole ring formation : Condensation of substituted benzaldehydes with thiazolidinone precursors under reflux conditions in ethanol or DMSO .
  • Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Esterification : Final carboxylate group installation using ethyl chloroformate in dichloromethane . Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and temperature control (60–80°C). Purity is enhanced via recrystallization (ethanol/DMF mixtures) and HPLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substituents on the pyrrole and thiazole rings. Key signals include:
  • δ 1.3–1.5 ppm (ethyl ester protons)
  • δ 7.2–8.1 ppm (aromatic protons from benzenesulfonyl and 4-methylphenyl groups) .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect byproducts .
    • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 523.12 for C25H22N2O6S2) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to test activity against protein kinases (e.g., MAPK or EGFR) at 1–10 µM concentrations .
  • Anti-inflammatory models : Measure COX-2 inhibition in RAW 264.7 macrophages via ELISA for PGE2 reduction .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in kinase inhibition profiles (e.g., conflicting IC50 values) may arise from:

  • Conformational flexibility : Molecular dynamics simulations (AMBER or GROMACS) can model ligand-protein interactions, identifying key binding poses .
  • Solvent effects : COSMO-RS calculations predict solubility differences impacting in vitro vs. in vivo results .
  • Metabolite interference : LC-MS/MS metabolomics identifies degradation products that may alter activity .

Q. What methodologies enable efficient multi-step synthesis scale-up?

  • Flow chemistry : Continuous flow reactors reduce reaction times for sulfonylation and esterification steps, minimizing side reactions .
  • Design of Experiments (DoE) : Use factorial designs (e.g., 23 models) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, Pareto charts identify temperature as the dominant factor (p < 0.05) in pyrrole ring formation .
  • In-line analytics : FTIR probes monitor reaction progress in real time, enabling automated quenching .

Q. How can heterocyclic reactivity be exploited to modify the thiazole ring for SAR studies?

  • Electrophilic substitution : Introduce halogens (Br, Cl) at the thiazole C4 position using NBS or SOCl2 in DCM .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids replace the 4-methylphenyl group. Pd(PPh3)4 and K2CO3 in dioxane (80°C, 12 hr) achieve >80% yields .
  • Reductive amination : Convert the ester to amide derivatives via LiAlH4 reduction followed by coupling with primary amines .

Q. What statistical approaches address batch-to-batch variability in biological assays?

  • Mixed-effects models : Account for random effects (e.g., cell passage number) in dose-response curves using R or Python’s lme4/statsmodels .
  • QC samples : Include interleaved reference compounds (e.g., staurosporine for kinase assays) to normalize plate-to-plate variability .
  • Robust regression : Tukey’s bisquare weighting in Prism or GraphPad minimizes outlier influence in IC50 calculations .

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